2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDMHSPYJHCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be approached through several retrosynthetic pathways, as outlined below:
Approach A: Amide Bond Formation
The most straightforward disconnection involves cleaving the amide bond to give:
- 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
- 2,6-difluorobenzoyl chloride or 2,6-difluorobenzoic acid
Approach B: Thiazole Ring Construction
An alternative approach involves forming the thiazole ring as the final step:
- 3-aminopyridine derivative
- 4-aminophenylthioamide intermediate
- 2,6-difluorobenzoyl moiety
Approach C: Convergent Synthesis
A convergent approach would involve:
- Thiazolo[5,4-b]pyridine core formation
- Parallel preparation of 4-(2,6-difluorobenzamido)phenyl component
- Cross-coupling of these two components
Synthetic Route A: Via Amide Coupling
Preparation of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
The synthesis of the thiazolo[5,4-b]pyridine core can be approached through several methods adapted from similar heterocyclic systems.
Method 1: From 3-aminopyridine and 4-aminophenylthiourea
Step 1: Preparation of 4-aminophenylthiourea
H2N-C6H4-NH2 + CS2 + NH3 → H2N-C6H4-NH-CS-NH2
Step 2: Cyclization with 3-bromopyridine
H2N-C6H4-NH-CS-NH2 + 3-bromopyridine → 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
Method 2: Via Hantzsch thiazole synthesis
The Hantzsch thiazole synthesis can be adapted using a pyridine-based α-haloketone and 4-aminophenylthioamide:
4-aminophenylthioamide + 3-pyridyl-α-bromoketone → 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
Synthesis of 2,6-difluorobenzoyl Chloride
2,6-difluorobenzoyl chloride can be prepared from 2,6-difluorobenzoic acid using standard methods:
2,6-difluorobenzoic acid + SOCl2 → 2,6-difluorobenzoyl chloride + SO2 + HCl
Alternatively, 2,6-difluorobenzonitrile can be hydrolyzed to 2,6-difluorobenzoic acid and then converted to the acid chloride:
2,6-difluorobenzonitrile + H2O/H+ → 2,6-difluorobenzoic acid
2,6-difluorobenzoic acid + SOCl2 → 2,6-difluorobenzoyl chloride
Amide Bond Formation
The final step involves amide bond formation between 4-(thiazolo[5,4-b]pyridin-2-yl)aniline and 2,6-difluorobenzoyl chloride:
4-(thiazolo[5,4-b]pyridin-2-yl)aniline + 2,6-difluorobenzoyl chloride → 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
This reaction can be performed under various conditions:
Base-catalyzed conditions
Similar to methods described for related benzamides, the reaction can be carried out in the presence of a base:
Procedure:
1. Dissolve 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) in dry THF or DCM
2. Add triethylamine (1.5 equiv.)
3. Cool the solution to 0-5°C
4. Add 2,6-difluorobenzoyl chloride (1.1 equiv.) dropwise
5. Allow the reaction to warm to room temperature and stir for 4-8 hours
6. Monitor by TLC
7. Upon completion, quench with water, extract with ethyl acetate
8. Purify by column chromatography
Pyridine as base and solvent
Procedure:
1. Dissolve 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) in dry pyridine
2. Cool the solution to 0-5°C
3. Add 2,6-difluorobenzoyl chloride (1.1 equiv.) dropwise
4. Allow the reaction to warm to room temperature and stir for 4-6 hours
5. Pour the reaction mixture into ice water
6. Filter the precipitate, wash with water, and dry
7. Recrystallize from appropriate solvent
Synthetic Route B: Via Thiazole Ring Construction
Preparation of 2,6-difluoro-N-(4-aminophenyl)benzamide
First, 2,6-difluorobenzoyl chloride is coupled with p-nitroaniline, followed by reduction:
Step 1: Amide formation
p-NO2-C6H4-NH2 + 2,6-difluorobenzoyl chloride → p-NO2-C6H4-NH-CO-C6H3F2
Step 2: Nitro reduction
p-NO2-C6H4-NH-CO-C6H3F2 + H2/Pd or Fe/HCl → p-NH2-C6H4-NH-CO-C6H3F2
Thioamide Formation
The amino group is converted to thioamide:
p-NH2-C6H4-NH-CO-C6H3F2 + KSCN/Br2 → p-NCS-C6H4-NH-CO-C6H3F2
p-NCS-C6H4-NH-CO-C6H3F2 + NH3 → p-NH2-CS-C6H4-NH-CO-C6H3F2
Thiazole Ring Closure
The thioamide is reacted with a suitable 3-pyridyl-α-haloketone to form the thiazolo[5,4-b]pyridine core:
p-NH2-CS-C6H4-NH-CO-C6H3F2 + 3-pyridyl-α-bromoketone → this compound
Optimization and Characterization
Reaction Optimization
Key parameters affecting the yield and purity of the target compound include:
Amide coupling optimization
| Parameter | Range | Optimal Value | Effect |
|---|---|---|---|
| Temperature | 0-25°C | 0-5°C | Higher temperatures lead to side reactions |
| Solvent | THF, DCM, DMF | DCM | Better solubility and yield |
| Base | TEA, DIPEA, Pyridine | TEA | Good balance of reactivity and selectivity |
| Reaction time | 2-24 hours | 6 hours | Longer times may lead to degradation |
Thiazole formation optimization
| Parameter | Range | Optimal Value | Effect |
|---|---|---|---|
| Temperature | 60-120°C | 80°C | Higher temperatures increase rate but may cause decomposition |
| Solvent | EtOH, DMF, NMP | EtOH | Good balance of solubility and reactivity |
| Catalyst | None, acid catalysts | Acetic acid | Mild catalysis helps cyclization |
| Reaction time | 2-12 hours | 4 hours | Complete conversion with minimal decomposition |
Characterization Data
The synthesized this compound should be characterized by various analytical techniques:
Physical properties
- Appearance: Crystalline solid
- Melting point: Expected range 220-240°C
- Solubility: Soluble in DMSO, DMF, partially soluble in acetone, methanol; insoluble in water
Spectroscopic data
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons of the three ring systems (thiazolopyridine core, phenyl linker, and difluorophenyl), and the distinctive amide NH proton
- ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all carbon atoms, with characteristic splitting patterns for carbon atoms attached to fluorine
- ¹⁹F NMR: Expected signals for the two fluorine atoms on the benzamide moiety
Mass Spectrometry :
- HRMS (ESI): Expected molecular ion peak corresponding to the molecular formula C₁₉H₁₁F₂N₃OS
- Major fragmentation patterns should include loss of the benzamide group
IR Spectroscopy :
- Characteristic absorption bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1650-1680 cm⁻¹), and C-F stretching (1000-1100 cm⁻¹)
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate both the thiazole ring formation and the amide coupling steps:
Procedure for amide coupling:
1. Mix 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 equiv.) and 2,6-difluorobenzoic acid (1.1 equiv.) in a microwave vial
2. Add HATU or PyBOP (1.2 equiv.) and DIPEA (3 equiv.) in DMF
3. Irradiate at 100°C for 10-15 minutes
4. Cool, pour into water, and isolate the product
Solid-Phase Synthesis
For library production and high-throughput screening, solid-phase synthesis can be employed:
1. Attach 4-nitroaniline to a suitable resin
2. Perform nitro reduction to obtain resin-bound 4-aminoaniline
3. Form the thiazolopyridine core on the solid support
4. Couple with 2,6-difluorobenzoyl chloride
5. Cleave from the resin to obtain the final product
Green Chemistry Approach
Environmentally friendly methods can be employed to synthesize the target compound:
1. Use aqueous medium or green solvents (ethanol, isopropanol)
2. Replace thionyl chloride with less hazardous reagents for acid chloride formation
3. Employ catalytic transfer hydrogenation for nitro reduction
4. Use activated esters instead of acid chlorides for amide formation
Characterization and Purity Assessment
Chromatographic Analysis
HPLC and TLC methods for monitoring reaction progress and assessing purity:
| Technique | Conditions | Expected Retention Time/Rf |
|---|---|---|
| HPLC | C18 column, MeOH/water gradient | 8-10 minutes |
| TLC | Silica, EtOAc/hexane (1:1) | Rf ≈ 0.3-0.4 |
Crystallization and Purification
Optimal recrystallization solvents:
- Ethanol/water mixture
- Acetone/hexane
- DMF/water
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
Chemistry: In chemistry, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has shown potential as a tool for studying various biological processes. Its ability to interact with specific molecular targets makes it useful in probing cellular pathways and understanding disease mechanisms.
Medicine: In the field of medicine, this compound has been investigated for its therapeutic properties. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties may be harnessed for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various cellular pathways, leading to the observed biological and therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
A. Core Heterocycle Modifications
- 1,2,4-Triazole-3-thiones (e.g., Compounds [7–9]) : These derivatives lack the thiazolo-pyridine system but feature a 1,2,4-triazole-thione core. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in the thione tautomer, contrasting with benzamides that retain the carbonyl group .
- Triazolothiadiazoles () : These compounds emphasize fused triazole-thiadiazole cores. Substituents like alkyl/aryl groups enhance lipophilicity, analogous to the fluorinated benzamide’s design, which balances solubility and membrane permeability .
B. Substituent Effects
- Fluorine Substitution: The 2,6-difluoro motif in the benzamide group likely improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., Enamine’s 2-methyl-1-oxo-propan-2-yl derivative, which lacks fluorine but includes a trifluoromethyl group) .
- Thiazolo-Pyridine vs. Sulfonyl Phenyl Groups : The thiazolo-pyridine substituent in the target compound may offer superior π-stacking interactions in biological targets compared to sulfonyl-phenyl groups in compounds [7–9], which prioritize steric bulk .
Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges in regioselectivity due to the thiazolo-pyridine group, whereas triazole-thiones ([7–9]) achieve high purity via tautomeric stabilization .
- Biological Relevance : While biological data for the target compound are absent, highlights that substituent electronegativity (e.g., fluorine) and heterocycle rigidity (e.g., thiazolo-pyridine) are critical for receptor binding and activity .
- Stability and Solubility : Fluorination typically enhances stability but may reduce aqueous solubility. The thiazolo-pyridine moiety could mitigate this via polar interactions, unlike the lipophilic trifluoromethyl group in ’s derivative .
Biological Activity
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives and features a thiazolo[5,4-b]pyridine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.4 g/mol. The structure includes:
- Thiazolo[5,4-b]pyridine moiety : This bicyclic structure contributes to the compound's biological activity.
- Difluoro substitution : The presence of fluorine atoms may enhance lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 2309626-53-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazolo[5,4-b]pyridine : This can be achieved through cyclization reactions involving suitable pyridine derivatives and thioamides.
- Fluorination : Introduction of fluorine atoms using reagents such as N-fluorobenzenesulfonimide.
- Coupling Reactions : Final coupling with benzamide groups using palladium-catalyzed cross-coupling techniques.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that compounds containing thiazolo[5,4-b]pyridine motifs possess significant anticancer properties. For example:
- Compounds with similar structures have shown potent inhibition against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have demonstrated effectiveness against a range of bacterial strains.
- The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance antimicrobial efficacy.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties:
- It has been shown to inhibit pro-inflammatory cytokines in cellular models.
Case Studies
- Anticancer Efficacy : A study reported that a related thiazole derivative exhibited an IC50 value of 0.004 µM against CDK2 and 0.009 µM against CDK9, leading to significant antitumor effects in HCT116 cell lines .
- Antimicrobial Testing : Comparative analyses revealed that compounds with similar structures had varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing up to 80% inhibition at certain concentrations .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
Answer: The synthesis involves multi-step organic reactions:
Core formation : Construct the thiazolo[5,4-b]pyridine moiety via cyclization of precursors (e.g., 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic conditions).
Coupling reactions : Attach the 4-aminophenyl group to the thiazolo-pyridine core using Ullmann or Buchwald-Hartwig coupling.
Benzamide formation : React 2,6-difluorobenzoic acid derivatives with the intermediate amine via amide coupling (e.g., EDC/HOBt or DCC-mediated activation).
Q. Critical conditions :
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates.
- Temperature : Room temperature for coupling steps; elevated temperatures (60–100°C) for cyclization.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
Q. How is the molecular structure of this compound characterized, and what analytical methods are essential for validation?
Answer: Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, fluorine coupling patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₃F₂N₃OS; calc. 345.36 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1500 cm⁻¹ (C-F vibrations).
- X-ray crystallography (if crystalline): Resolve bond angles and confirm heterocyclic geometry .
Q. What is the primary mechanism of action of this compound in biological systems?
Answer: The compound acts as a phosphoinositide 3-kinase (PI3K) inhibitor , binding to the ATP-binding pocket of PI3K isoforms (e.g., PI3Kα/γ). This disrupts downstream signaling pathways (e.g., Akt/mTOR), inhibiting cancer cell proliferation and inducing apoptosis. Competitive binding assays (IC₅₀ values in nM range) and Western blotting for phosphorylated Akt are used to validate activity .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly in cross-coupling steps?
Answer: Optimization strategies include:
- Catalyst screening : Test Pd₂(dba)₃ or Xantphos-based systems for improved coupling efficiency.
- Solvent polarity : Use toluene/DMF mixtures to balance solubility and reactivity.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield.
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?
Answer: Contradictions may arise from assay variability or off-target effects. Mitigation approaches:
- Orthogonal assays : Compare enzymatic inhibition (e.g., PI3Kα ELISA) with cell-based viability assays (MTT or ATP-lite).
- Structural analysis : Perform molecular docking to assess binding mode consistency across isoforms.
- Control compounds : Include reference inhibitors (e.g., LY294002) to benchmark activity .
Q. What strategies are recommended for designing derivatives to improve target selectivity or pharmacokinetic properties?
Answer:
- Scaffold modification : Introduce substituents at the benzamide or thiazolo-pyridine regions (e.g., methoxy groups for solubility; halogens for potency).
- Prodrug approaches : Mask the amide with ester prodrugs to enhance oral bioavailability.
- SAR studies : Systematically vary substituents and correlate with PI3K isoform selectivity (e.g., PI3Kγ vs. PI3Kδ) using computational QSAR models .
Q. How can researchers evaluate the compound’s potential for off-target effects in kinase inhibition studies?
Answer:
Q. What methodologies are critical for assessing the compound’s stability under physiological conditions?
Answer:
- Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS.
- pH-dependent solubility : Measure solubility in buffers (pH 1–7.4) to predict gastrointestinal absorption.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
